

# 16-Hentriacontanone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 16-Hentriacontanone

Cat. No.: B1678345

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CAS Number: 502-73-8

Synonyms: Palmitone, Dipentadecyl ketone

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **16-Hentriacontanone**, a long-chain symmetrical aliphatic ketone. It covers its chemical and physical properties, synthesis, spectroscopic data, and significant biological activities, with a focus on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**16-Hentriacontanone** is a waxy solid at room temperature, reflecting its long aliphatic chains. It is a naturally occurring compound found in the cuticular waxes of various plants. Its insolubility in water and solubility in nonpolar organic solvents are characteristic of its lipophilic nature.

Table 1: Physical and Chemical Properties of **16-Hentriacontanone**

Property	Value	Reference(s)
Molecular Formula	C <sub>31</sub> H <sub>62</sub> O	
Molecular Weight	450.82 g/mol	
Melting Point	82-86 °C	
Boiling Point	499.5 °C at 760 mmHg	
Density	0.838 g/cm <sup>3</sup>	
Solubility	Insoluble in water; Soluble in chloroform	
Appearance	White to light yellow powder or crystals	

## Spectroscopic Data

The structural identification of **16-Hentriacontanone** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **16-Hentriacontanone**

Technique	Key Features	Reference(s)
FTIR	Characteristic C=O stretch for a saturated aliphatic ketone at $\sim 1715\text{ cm}^{-1}$	
$^1\text{H}$ NMR	Signals corresponding to methyl ( $\text{CH}_3$ ) and methylene ( $\text{CH}_2$ ) protons of the long alkyl chains. A triplet at $\sim 2.4\text{ ppm}$ is expected for the $\alpha$ -methylene protons adjacent to the carbonyl group.	Inferred from general principles of NMR spectroscopy
$^{13}\text{C}$ NMR	A signal for the carbonyl carbon at $\sim 210\text{ ppm}$ . Multiple signals in the aliphatic region ( $10\text{-}40\text{ ppm}$ ) for the methyl and methylene carbons.	Inferred from general principles of NMR spectroscopy
GC-MS	A molecular ion peak ( $\text{M}^+$ ) at $m/z\ 450$ . Key fragment ions at $m/z\ 239$ .	

## Synthesis

A common and efficient method for the synthesis of **16-Hentriacontanone** is the catalytic ketonization of palmitic acid.

## Experimental Protocol: Synthesis of 16-Hentriacontanone via Catalytic Ketonization

Objective: To synthesize **16-Hentriacontanone** from palmitic acid using a transition metal oxide catalyst.

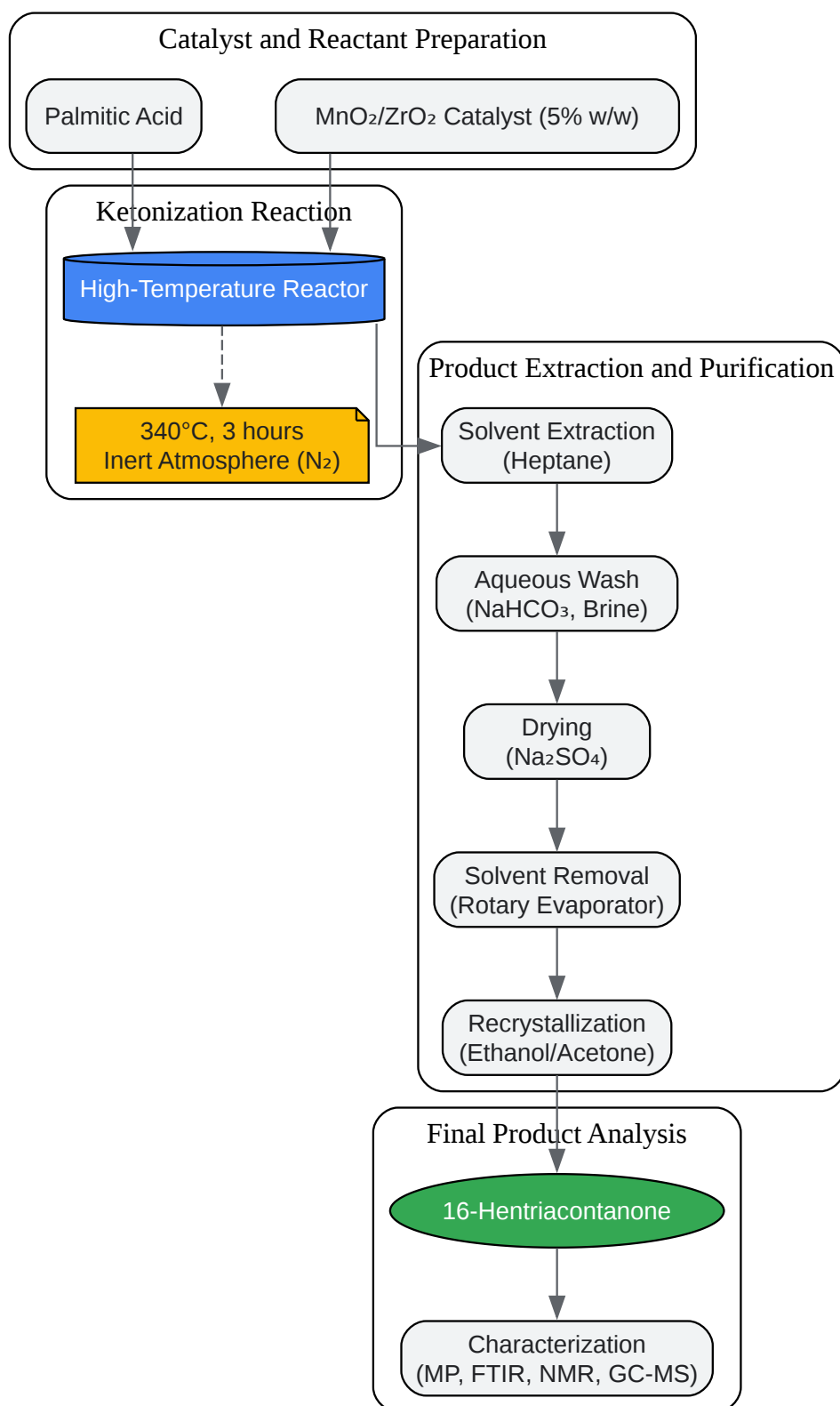
Materials:

- Palmitic acid

- Zirconia-supported manganese dioxide ( $\text{MnO}_2/\text{ZrO}_2$ ) catalyst (5% loading)
- High-temperature reactor equipped with a stirrer and nitrogen inlet/outlet
- Heptane (for extraction and purification)
- Anhydrous sodium sulfate
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/acetone mixture)

#### Methodology:

- **Catalyst Preparation:** The  $\text{MnO}_2/\text{ZrO}_2$  catalyst is prepared via a deposition-precipitation method, followed by calcination at  $550^\circ\text{C}$ .
- **Reaction Setup:** A high-temperature reactor is charged with pristine palmitic acid and 5% (w/w) of the  $\text{MnO}_2/\text{ZrO}_2$  catalyst.
- **Reaction Conditions:** The reactor is sealed and purged with nitrogen gas to create an inert atmosphere. The reaction mixture is heated to  $340^\circ\text{C}$  with continuous stirring for 3 hours.
- **Work-up:** After cooling to room temperature, the reaction mixture is extracted with heptane. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted palmitic acid, followed by a wash with brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure **16-Hentriacontanone**.
- **Characterization:** The identity and purity of the synthesized compound are confirmed using melting point analysis, FTIR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and GC-MS.



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Caption: Workflow for the synthesis of **16-Hentriacontanone**.

## Biological Activities and Mechanism of Action

**16-Hentriacontanone** has demonstrated a range of biological activities, with its effects on the central nervous system being of particular interest.

### Anxiolytic Activity

Preclinical studies have shown that **16-Hentriacontanone** exhibits anxiolytic-like effects. Its mechanism of action is believed to be mediated, at least in part, through the serotonergic system, specifically by interacting with 5-HT<sub>1A</sub> receptors.

## Experimental Protocol: Evaluation of Anxiolytic Activity using the Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of **16-Hentriacontanone** in rodents.

Apparatus:

- Elevated plus-maze: a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals:

- Adult male mice or rats.

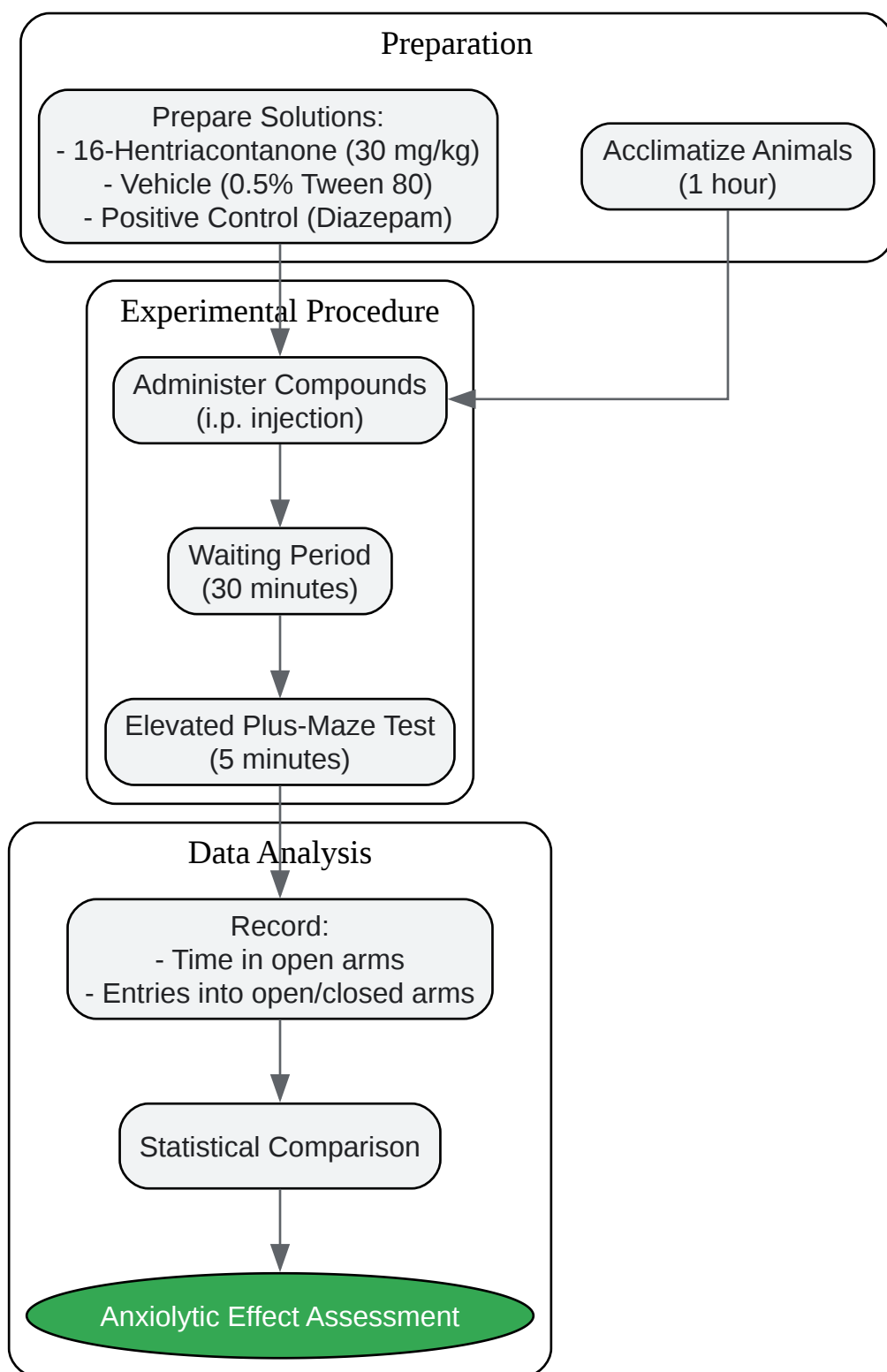
Materials:

- **16-Hentriacontanone**
- Vehicle (e.g., 0.5% Tween 80 in saline)
- Positive control (e.g., Diazepam)

Methodology:

- Drug Preparation: Prepare a solution or suspension of **16-Hentriacontanone** in the vehicle at the desired concentration (e.g., 30 mg/kg). Prepare the positive control and vehicle-only solutions.

- **Animal Acclimatization:** Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
- **Drug Administration:** Administer **16-Hentriacontanone**, the positive control, or the vehicle to the animals via intraperitoneal (i.p.) injection 30 minutes before testing.
- **EPM Test:** Place each animal individually in the center of the EPM, facing an open arm. Allow the animal to explore the maze for a 5-minute period.
- **Data Collection:** Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
- **Data Analysis:** An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results from the **16-Hentriacontanone**-treated group with the vehicle and positive control groups using appropriate statistical tests.



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Caption: Workflow for the Elevated Plus-Maze test.

## Anticonvulsant Activity

**16-Hentriacontanone** has also been reported to possess anticonvulsant properties, suggesting its potential in the management of seizures.

## Experimental Protocol: Evaluation of Anticonvulsant Activity using the Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To determine the anticonvulsant effect of **16-Hentriacontanone** against chemically-induced seizures.

Animals:

- Adult male mice or rats.

Materials:

- **16-Hentriacontanone**
- Vehicle (e.g., 0.5% Tween 80 in saline)
- Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
- Positive control (e.g., Sodium Valproate)

Methodology:

- Drug Preparation: Prepare solutions/suspensions of **16-Hentriacontanone**, the positive control, and the vehicle.
- Animal Groups: Divide the animals into different groups: vehicle control, positive control, and **16-Hentriacontanone**-treated groups at various doses.
- Drug Administration: Administer the respective treatments to the animals (e.g., via i.p. injection) 30-60 minutes prior to PTZ administration.

- Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to each animal.
- Observation: Immediately after PTZ injection, observe the animals for the onset and severity of seizures for a period of 30 minutes. The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.
- Data Analysis: An increase in the latency to seizures and a decrease in the incidence and severity of seizures in the **16-Hentriacontanone**-treated groups compared to the vehicle control group indicate anticonvulsant activity.

## 5-HT1A Receptor Signaling Pathway

The anxiolytic effects of **16-Hentriacontanone** are linked to its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.

Upon binding of an agonist, such as **16-Hentriacontanone**, the 5-HT1A receptor activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the  $G\alpha$  and  $G\beta\gamma$  subunits. The  $G\alpha$  subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). The  $G\beta\gamma$  subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Caption: 5-HT1A receptor signaling pathway.

## Other Potential Applications

Beyond its effects on the central nervous system, **16-Hentriacontanone** has been investigated for other potential therapeutic and industrial applications, including:

- Insecticidal properties: It has shown activity against certain insect species.
- Anti-cancer properties: Preliminary research suggests potential anti-proliferative effects in some cancer cell lines.

- Bio-lubricants: Its long-chain structure makes it a candidate for use in the formulation of environmentally friendly lubricants.

## Conclusion

**16-Hentriacontanone** is a multifaceted long-chain ketone with promising biological activities. Its anxiolytic and anticonvulsant properties, mediated through the 5-HT<sub>1A</sub> receptor, make it a compelling candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. The synthetic route via catalytic ketonization of palmitic acid provides a viable method for its production for research and potential commercial purposes. Further studies are warranted to fully elucidate its mechanisms of action, safety profile, and therapeutic potential.

Disclaimer: **16-Hentriacontanone** is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

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